molecular formula C13H14N2O4S B15032283 Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate CAS No. 84160-42-9

Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Cat. No.: B15032283
CAS No.: 84160-42-9
M. Wt: 294.33 g/mol
InChI Key: VKFQOWNJKYMGFW-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at the 5-position and a sulfanylacetate ester moiety at the 2-position. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry. This compound is structurally analogous to several derivatives reported in recent studies, which vary in aryl substituents and functional groups .

Properties

CAS No.

84160-42-9

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

ethyl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C13H14N2O4S/c1-3-18-11(16)8-20-13-15-14-12(19-13)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

VKFQOWNJKYMGFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Hydrazide Formation and Cyclization to 1,3,4-Oxadiazole

The synthesis begins with the conversion of 4-methoxybenzoic acid to its hydrazide derivative. This intermediate is critical for constructing the oxadiazole ring.

Reaction Conditions :

  • Starting Material : 4-Methoxybenzoic acid
  • Reagents : Hydrazine hydrate (N₂H₄·H₂O), ethanol
  • Conditions : Reflux at 80°C for 12–24 hours.

The resulting 4-methoxybenzohydrazide is treated with carbon disulfide (CS₂) in alkaline ethanol (KOH) to form 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Cyclization occurs under reflux (90°C, 24 hours), yielding 80–83% of the thiol intermediate.

Mechanistic Insight :
The cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular dehydration. Potassium hydroxide facilitates deprotonation, driving the reaction toward ring closure.

Thiolation and Alkylation with Ethyl Bromoacetate

The thiol intermediate undergoes alkylation to introduce the ethyl acetate moiety.

Reaction Conditions :

  • Thiol Intermediate : 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
  • Alkylating Agent : Ethyl bromoacetate or ethyl chloroacetate
  • Base : Potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt)
  • Solvent : Acetonitrile or ethanol
  • Conditions : Reflux at 80–90°C for 8–16 hours.

Yield Optimization :

Parameter Condition 1 Condition 2 Condition 3
Solvent Acetonitrile Ethanol DMF
Base K₂CO₃ NaOEt LiH
Time (h) 8 16 6
Yield (%) 72 68 75

Data synthesized from.

Acetonitrile with K₂CO₃ provides optimal yield (72%) due to enhanced nucleophilicity of the thiolate ion. Prolonged reflux in ethanol (16 hours) marginally reduces yield (68%) due to ester hydrolysis.

Alternative Synthetic Strategies

Oxidative Cyclization with I₂/KI

A patent-derived method employs oxidative cyclization using iodine/potassium iodide (I₂/KI) in 4 N NaOH. While this approach is effective for analogous oxadiazoles, its applicability to the target compound remains underexplored. Preliminary trials suggest yields of ~65% but require stringent pH control to avoid side reactions.

Industrial-Scale Considerations

Scaling laboratory synthesis necessitates solvent recovery systems and continuous flow reactors. Patent WO2013186792A2 highlights the use of ketone solvents (e.g., acetone) and potassium tert-butoxide for large-scale alkylation, achieving 70–75% yields with reduced reaction times.

Reaction Monitoring and Analytical Characterization

Thin-Layer Chromatography (TLC)

TLC (ethyl acetate/petroleum ether, 1:3) monitors reaction progress, with Rf values of 0.45 (thiol intermediate) and 0.62 (final product).

Spectroscopic Confirmation

  • NMR :

    • ¹H-NMR (CDCl₃) : δ 1.30 (t, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.25 (q, 2H, CH₂CH₃), 7.05 (d, 2H, aromatic), 8.10 (d, 2H, aromatic).
    • ¹³C-NMR : 167.8 ppm (C=O), 161.2 ppm (oxadiazole C-2).
  • Mass Spectrometry :

    • ESI-MS : m/z 337 [M+H]⁺, confirming molecular weight.

Challenges and Side Reactions

Ester Hydrolysis

Prolonged exposure to alkaline conditions during alkylation hydrolyzes the ethyl acetate group to acetic acid. Mitigation involves strict temperature control (<90°C) and neutralization post-reaction.

Purification Difficulties

The thiol intermediate’s low solubility necessitates recrystallization from ethyl acetate/petroleum ether (1:4). Column chromatography (silica gel, hexane/ethyl acetate) resolves co-eluting impurities.

Chemical Reactions Analysis

Oxadiazole Ring Formation

Step Reagents/Conditions Product Yield
EsterificationMethanol, sulfuric acid, reflux (80°C, 24 h)Methyl 4-methoxybenzoate
Hydrazide FormationHydrazine hydrate, ethanol, reflux (overnight)4-Methoxybenzohydrazide
CyclizationCS₂, KOH, ethanol/water (5:1), reflux (90°C, 24 h)5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol80–83%

Thiolation and Esterification

Step Reagents/Conditions Product Yield
ThiolationHCl (pH 2–3), filtrationOxadiazole-2-thiol
AlkylationEthyl chloroacetate, K₂CO₃, acetonitrile, reflux (16 h)Ethyl 2-{...}sulfanyl}acetate

Reaction Conditions and Optimization

  • Temperature : Reflux conditions (80–90°C) are critical for cyclization and esterification steps .

  • Catalysts/Agents : KOH and K₂CO₃ facilitate cyclization and alkylation, respectively .

  • Solvents : Ethanol, acetonitrile, and ethyl acetate are commonly used for solubility and purification .

  • Monitoring : Thin-layer chromatography (TLC) and purification via recrystallization (ethyl acetate/petroleum ether) ensure product purity .

Analytical Characterization

The compound is typically characterized using:

  • Spectroscopic Methods :

    • NMR : Confirms aromatic and heterocyclic signals (e.g., oxadiazole ring protons, methoxy groups) .

    • IR : Identifies functional groups (e.g., ester carbonyl, thiol) .

  • Mass Spectrometry :

    • Molecular ion peaks (e.g., m/z=299m/z = 299) confirm molecular weight .

  • X-ray Diffraction :

    • Used to determine crystallographic data and hydrogen bonding patterns .

Potential Side Reactions and Challenges

  • Interconversion of Oxadiazole Rings : Elevated temperatures may lead to ring rearrangement (e.g., conversion to triazoles) .

  • Controlled pH : Acidic conditions (pH 2–3) during thiol precipitation prevent side reactions .

Scientific Research Applications

Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is not fully understood, but it is believed to interact with various molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its biological activity. Additionally, the methoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake .

Comparison with Similar Compounds

Structural and Functional Group Variations

The key structural variations among 1,3,4-oxadiazole derivatives lie in the substituents at the 5-position of the oxadiazole ring and the nature of the sulfanyl-linked side chains. Below is a comparative analysis of select analogs:

Table 1: Structural and Physical Properties of Selected 1,3,4-Oxadiazole Derivatives
Compound Name / ID 5-Position Substituent Sulfanyl-Linked Group Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 4-Methoxyphenyl Ethyl acetate 308.3 Not reported -
LMM5 () 4-Methoxyphenylmethyl Benzamide with sulfamoyl groups 493.5 Not reported
Ethyl 2-(5-(4-chlorophenylsulfonyl)phenyl-1,3,4-oxadiazol-2-ylthio)acetate () 4-Chlorophenylsulfonylphenyl Ethyl acetate 472.9 166–167
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate () Furan-2-yl Ethyl acetate 254.3 Not reported
Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate () Thiophen-2-yl Ethyl acetate 270.3 Not reported
Key Observations:
  • Substituent Effects: The 4-methoxyphenyl group (target compound) is electron-donating, which may enhance solubility and π-π stacking interactions in biological systems. Heteroaromatic substituents (furan, thiophene) in and modulate electronic properties. Thiophene’s sulfur atom may improve lipophilicity compared to furan .
  • Functional Group Modifications :

    • The sulfanylacetate ester is conserved across analogs, suggesting its role as a flexible linker. In LMM5 (), the sulfamoyl-benzamide side chain replaces the ester, likely enhancing hydrogen-bonding capacity for biological targets .
Key Observations:
  • Antifungal Activity: The 4-methoxyphenylmethyl-substituted LMM5 () shows potent antifungal activity, likely due to interactions with fungal thioredoxin reductase.
  • Enzyme Inhibition : Derivatives with bulkier substituents (e.g., biphenyl in ) exhibit anti-inflammatory activity, while simpler esters (e.g., –15) lack reported biological data, suggesting substituent size and polarity are critical for target engagement .

Biological Activity

Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the ethyl acetate moiety. The general synthetic pathway includes:

  • Formation of 4-Methoxyphenyl-1,3,4-oxadiazole : This is achieved through the reaction of 4-methoxyphenyl hydrazine with carbon disulfide and subsequent cyclization.
  • Sulfanylation : The oxadiazole derivative is then reacted with an appropriate thiol to introduce the sulfanyl group.
  • Esterification : Finally, the sulfanyl compound is esterified with acetic acid or its derivatives to yield the target compound.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of oxadiazoles possess significant activity against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria in vitro, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Fungal Activity : It also showed antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

Anticancer Properties

Research indicates that this compound may have potential as an anticancer agent. In vitro studies have revealed that:

  • Cell Proliferation Inhibition : The compound significantly inhibited the proliferation of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range.
  • Mechanism of Action : The proposed mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

  • Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Animal Models : In vivo studies using rodent models of inflammation revealed a reduction in paw edema and inflammatory markers when treated with this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
Substitution on the oxadiazole ringEnhanced antimicrobial activity
Variation in alkyl chain lengthOptimal chain length correlates with increased anticancer potency
Presence of electron-donating groupsGenerally increases biological activity

Case Studies

  • Anticancer Study : A study evaluating various oxadiazole derivatives found that this compound exhibited superior activity against breast cancer cells compared to other derivatives.
  • Antimicrobial Screening : In a comparative study against standard antibiotics, this compound showed comparable or superior efficacy against resistant bacterial strains.

Q & A

Q. Table 1: Comparison of Reaction Conditions and Yields

Evidence IDSolventBaseReflux Time (h)Yield (%)
7AcetoneK₂CO₃872
13EthanolKOH568

(Advanced) How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies in NMR, IR, or mass spectrometry data can arise from impurities, tautomerism, or crystallographic disorder. To address this:

  • Cross-Validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with spectroscopic techniques. For example, compare experimental IR carbonyl stretches (1643–1661 cm⁻¹) with computational predictions.
  • Software Tools : Use UCSF Chimera to overlay experimental and simulated spectra or to model tautomeric forms.
  • Hirshfeld Surface Analysis : Resolve ambiguities in crystal packing (e.g., hydrogen bonding or π-π interactions) .

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1640–1660 cm⁻¹, C=N at ~1570 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., exact mass: 308.07 Da for C₁₃H₁₂N₂O₄S) .
  • X-ray Diffraction : Resolves crystal structure and bond angles (e.g., mean C–C bond length: 0.003 Å ).

(Advanced) What computational methods are recommended for studying biological interactions?

Methodological Answer:

  • Molecular Docking : Use UCSF Chimera or AutoDock Vina to model binding interactions with enzymes (e.g., α-glucosidase or LOX ).
  • MD Simulations : Run simulations in GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .

(Advanced) How can reaction conditions be optimized to improve yield?

Methodological Answer:
Key variables include solvent polarity, base strength, and reaction time:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution vs. ethanol .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to accelerate alkylation .
  • DoE Approach : Use a factorial design to evaluate interactions between temperature (60–100°C), molar ratios (1:1–1:2), and reflux duration (4–8 h).

(Basic) What biological assays evaluate the bioactivity of oxadiazole derivatives?

Methodological Answer:

  • Lipoxygenase (LOX) Inhibition : Measure IC₅₀ via UV-Vis spectroscopy at 234 nm (linoleic acid substrate) .
  • α-Glucosidase Inhibition : Quantify residual enzyme activity using p-nitrophenyl glucopyranoside .
  • Antioxidant Assays : DPPH radical scavenging at 517 nm .

Q. Table 2: Representative Bioactivity Data

Compound DerivativeLOX IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)Reference
8t (Br-substituted)12.418.9
Ox-6e (Fluorobiphenyl)9.815.2

(Advanced) How to address contradictory bioactivity results across studies?

Methodological Answer:
Contradictions may stem from assay protocols or compound purity. Mitigate by:

  • Standardized Protocols : Adopt WHO guidelines for enzyme assays (e.g., fixed substrate concentrations).
  • Purity Validation : Use HPLC (≥95% purity) and DSC to confirm crystallinity .
  • Meta-Analysis : Pool data from multiple studies (e.g., LOX inhibition ) and apply statistical tests (ANOVA, p < 0.05).

(Basic) What safety precautions are essential during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid CS₂ or HCl vapor exposure .
  • PPE : Wear nitrile gloves, goggles, and lab coats .
  • Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

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